molecular formula C18H18Cl2N2O3 B7692546 1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No. B7692546
M. Wt: 381.2 g/mol
InChI Key: QQZORHJCXSGXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide, also known as DBFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide has been studied for its potential use as a drug that targets the sigma-1 receptor. This receptor has been implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases and to inhibit the growth of cancer cells in vitro.

Mechanism of Action

1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide binds to the sigma-1 receptor and modulates its activity. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, protein folding, and cell survival. By modulating the activity of this receptor, 1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide has been shown to have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide has been shown to have a variety of effects on cellular processes, including the regulation of calcium signaling, the modulation of protein folding, and the promotion of cell survival. These effects have been linked to 1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide's ability to bind to the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is that it is a selective sigma-1 receptor agonist, meaning that it specifically targets this receptor without affecting other receptors in the body. This makes it a useful tool for studying the sigma-1 receptor and its role in disease. However, one limitation of 1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is that it is a relatively new compound and its safety and efficacy in humans have not been fully established.

Future Directions

There are several future directions for research on 1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases and cancer. Further studies are needed to determine the safety and efficacy of 1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide in humans. Additionally, research is needed to better understand the mechanism of action of 1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide and its effects on cellular processes. Finally, the development of new sigma-1 receptor agonists based on the structure of 1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide may lead to the discovery of more effective and selective compounds for the treatment of disease.

Synthesis Methods

1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with furan-2-ylmethylamine to form 2,4-dichlorobenzoyl-N-(furan-2-ylmethyl)amine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide.

properties

IUPAC Name

1-(2,4-dichlorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c19-13-3-4-15(16(20)10-13)18(24)22-7-5-12(6-8-22)17(23)21-11-14-2-1-9-25-14/h1-4,9-10,12H,5-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZORHJCXSGXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.